molecular formula C13H10BrCl B1316881 4-(Bromomethyl)-4'-chloro-1,1'-biphenyl CAS No. 79758-03-5

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl

Cat. No. B1316881
CAS RN: 79758-03-5
M. Wt: 281.57 g/mol
InChI Key: SJJKBSRJGARHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a compound method was described for 2-cyanic acid-4’-bromomethylbiphenyl, where halogenated hydrocarbon solvent is a methylene dichloride; Radical initiator is 2, and 2’-Diisopropyl azodicarboxylate, bromizating agent are N-bromosuccinimide, bromine or C5H6Br2N2O2 .

Scientific Research Applications

Synthesis of Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: It is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
  • Methods of Application: The compound is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
  • Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Synthesis of Ligands

  • Scientific Field: Organic Chemistry
  • Application Summary: It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
  • Methods of Application: The compound is useful in the preparation of 4- [ (2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
  • Results: The product is a ligand with a chelating pyrazolyl-pyridine group and a pendant aromatic nitrile .

Synthesis of Eprosartan

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: It acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcome is the synthesis of eprosartan, an antihypertensive agent .

Synthesis of Temoporfin

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: It is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcome is the synthesis of temoporfin, a second generation photosensitizer .

Synthesis of Bromothymol Blue

  • Scientific Field: Analytical Chemistry
  • Application Summary: It is used in the synthesis of Bromothymol Blue, a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcome is the synthesis of Bromothymol Blue, a pH indicator .

Synthesis of 4-(5-Arylidene-2,4-Dioxothiazolidin-3-yl) Methylbenzoic Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: It is used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcome is the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .

Synthesis of Fluorescent Labeling Agents

  • Scientific Field: Biochemistry
  • Application Summary: It is used in the synthesis of bromomethylcoumarins, which are reactive compounds for fluorescent labeling of RNA .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The outcome is the synthesis of bromomethylcoumarins, which are used for fluorescent labeling of RNA .

Synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

  • Scientific Field: Organic Chemistry
  • Application Summary: It is useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .
  • Methods of Application: The reaction is carried out in the presence of potassium hydroxide .
  • Results: The outcome is the synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

properties

IUPAC Name

1-(bromomethyl)-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKBSRJGARHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Lopopolo, F Fiorella, M de Candia, O Nicolotti… - European Journal of …, 2011 - Elsevier
New chloro-substituted biarylmethoxyphenyl piperidine-4-carboxamides were synthesized and assayed in vitro as inhibitors of the blood coagulation enzymes factor Xa (fXa) and …
Number of citations: 23 www.sciencedirect.com
R López-Rodríguez, A Ros, R Fernandez… - The Journal of …, 2012 - ACS Publications
A mild procedure for the Ir(III)-catalyzed nitrogen-directed ortho borylation of aromatic N,N-dialkylhydrazones using pinacolborane as the boron source has been developed. The …
Number of citations: 37 pubs.acs.org
X Liang, H Zhao, J Du, X Li, K Li, Z Zhao, W Bi… - European Journal of …, 2023 - Elsevier
Lymphoid-tyrosine phosphatase (LYP) is mainly expressed in the immune system and plays an important role in the T-cell receptor (TCR) signaling pathway and tumor immunity. Herein…
Number of citations: 3 www.sciencedirect.com
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

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